![molecular formula C20H42O3 B14240443 (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol CAS No. 256446-75-0](/img/structure/B14240443.png)
(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol is an organic compound characterized by its unique structure, which includes a long alkyl chain and a glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol typically involves the reaction of 10-methylhexadecanol with glycidol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the opening of the epoxide ring in glycidol, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol involves its interaction with lipid bilayers in cell membranes. The long alkyl chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
- (2S)-1-[(10-Methylhexadecyl)oxy]-3-{[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxycyclopentyl]oxy}-2-propanyl 13-methyltetradecanoate .
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester .
Comparison: (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol is unique due to its specific structure, which includes a glycerol backbone and a long alkyl chain. This structure imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and as a surfactant. Similar compounds may have different backbone structures or alkyl chain lengths, leading to variations in their physical and chemical properties.
Properties
CAS No. |
256446-75-0 |
|---|---|
Molecular Formula |
C20H42O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(2S)-3-(10-methylhexadecoxy)propane-1,2-diol |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-11-14-19(2)15-12-9-7-6-8-10-13-16-23-18-20(22)17-21/h19-22H,3-18H2,1-2H3/t19?,20-/m0/s1 |
InChI Key |
MUFIFXIVKHSXDD-ANYOKISRSA-N |
Isomeric SMILES |
CCCCCCC(C)CCCCCCCCCOC[C@H](CO)O |
Canonical SMILES |
CCCCCCC(C)CCCCCCCCCOCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
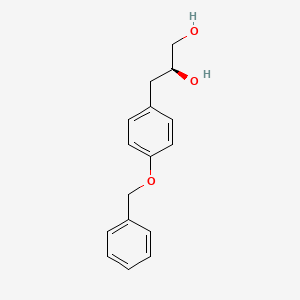
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
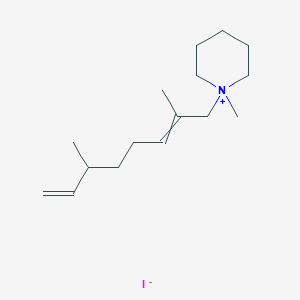
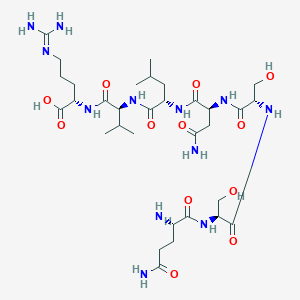
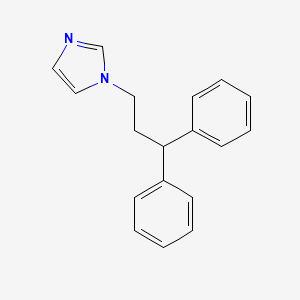
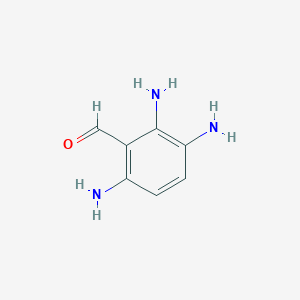
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
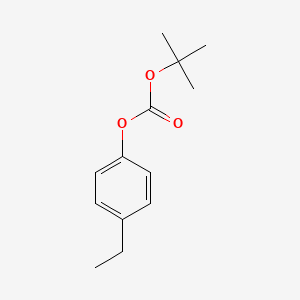
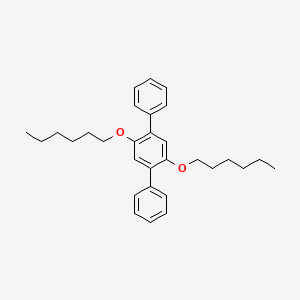
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
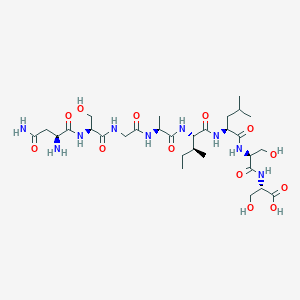
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
